molecular formula C8H6ClFO3 B13033016 Methyl 2-chloro-5-fluoro-4-hydroxybenzoate

Methyl 2-chloro-5-fluoro-4-hydroxybenzoate

Cat. No.: B13033016
M. Wt: 204.58 g/mol
InChI Key: QNJBWPPFQXADCB-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-fluoro-4-hydroxybenzoate is an organic compound that belongs to the class of benzoate esters. It is characterized by the presence of a methyl ester group, a chlorine atom, a fluorine atom, and a hydroxyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-fluoro-4-hydroxybenzoate typically involves the esterification of 2-chloro-5-fluoro-4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-fluoro-4-hydroxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce quinones and alcohols, respectively .

Scientific Research Applications

Methyl 2-chloro-5-fluoro-4-hydroxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The chlorine and fluorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-2-fluoro-4-hydroxybenzoate: Similar structure but with different substitution pattern.

    Methyl 2-fluoro-4-hydroxybenzoate: Lacks the chlorine atom.

    Methyl 5-fluoro-2-hydroxybenzoate: Different position of the fluorine atom.

Uniqueness

Methyl 2-chloro-5-fluoro-4-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the hydroxyl group, allows for a wide range of chemical modifications and interactions .

Properties

Molecular Formula

C8H6ClFO3

Molecular Weight

204.58 g/mol

IUPAC Name

methyl 2-chloro-5-fluoro-4-hydroxybenzoate

InChI

InChI=1S/C8H6ClFO3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,1H3

InChI Key

QNJBWPPFQXADCB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)O)F

Origin of Product

United States

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